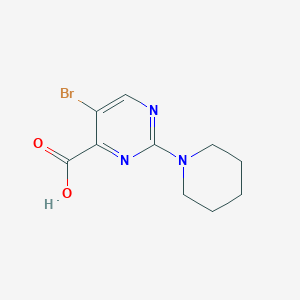

5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-2-piperidin-1-ylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O2/c11-7-6-12-10(13-8(7)9(15)16)14-4-2-1-3-5-14/h6H,1-5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKQAJFNTITKMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C(=N2)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid typically involves the reaction of piperidine with 5-bromo-2-hydroxypyrimidine under specific conditions. The reaction is carried out in the presence of a base, such as cesium carbonate, and a palladium catalyst to facilitate the coupling reaction . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors to produce the compound in bulk quantities. The purification of the product is achieved through crystallization or chromatography techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, in substitution reactions, the major products are the substituted derivatives of the original compound. In coupling reactions, the major products are biaryl compounds .

Scientific Research Applications

5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Industrial Applications: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to the desired biological effect. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substitution pattern at the pyrimidine ring’s 2-position significantly influences electronic properties, solubility, and reactivity. Below is a comparative analysis of key analogs:

Key Observations:

- Piperidin-1-yl vs. The methylthio analog has a lower molecular weight and higher crystallinity (mp 177°C) .

- Electronic Effects: The methylsulfonyl group (strong electron-withdrawing) enhances acidity of the carboxylic acid, whereas piperidin-1-yl (electron-donating) may reduce it, affecting ionization and solubility .

Crystallographic and Stability Data

- Sulfonamide Derivative (): Crystal structure analysis reveals planar pyrimidine rings and hydrogen-bonded networks. The piperidin-1-yl group’s bulk may alter packing efficiency compared to smaller substituents.

- Stability: Piperidine-containing compounds generally require storage under inert conditions to prevent oxidation .

Biological Activity

5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid (CAS No. 914208-41-6) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position of a pyrimidine ring, a piperidine group at the 2-position, and a carboxylic acid group at the 4-position. Its molecular formula is with a molecular weight of approximately 286.13 g/mol.

Biological Activities

The compound has shown promising biological activities in various studies, particularly in the fields of cancer therapy and neurological disorders. Key findings include:

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231. The compound's IC50 values ranged from 0.87 to 12.91 μM, indicating strong growth inhibition compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU) which had an IC50 of 17.02 μM .

- Mechanism of Action : The mechanism involves the induction of apoptosis through the activation of caspase pathways. In treated MCF-7 cells, levels of caspase 9 increased significantly, suggesting that the compound triggers programmed cell death .

Synthesis

The synthesis of this compound typically involves:

- Bromination : Bromination of pyrimidine derivatives.

- Piperidine Substitution : Reaction with piperidine to introduce the piperidine moiety.

- Carboxylation : Introduction of the carboxylic acid group through appropriate synthetic routes.

Study on Anticancer Properties

A study published in MDPI highlighted the compound's efficacy against breast cancer cell lines. The results indicated that it not only inhibited cell proliferation but also enhanced apoptotic markers significantly compared to control groups .

| Cell Line | IC50 (μM) | Comparison with 5-FU (μM) |

|---|---|---|

| MCF-7 | 0.87 | 17.02 |

| MDA-MB-231 | 1.75 | 11.73 |

Pharmacokinetic Profile

The pharmacokinetic properties of the compound were evaluated in vivo, showing an oral bioavailability of approximately 31.8% after administration at a dose of 10 mg/kg . This indicates potential for effective oral dosing in therapeutic applications.

Interaction Studies

Research has focused on the binding affinity of this compound to various biological targets:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.